Product packaging for Benz(a)anthracene, 9,10-dimethyl-(Cat. No.:CAS No. 58429-99-5)

Benz(a)anthracene, 9,10-dimethyl-

Cat. No.: B13766405
CAS No.: 58429-99-5
M. Wt: 256.3 g/mol
InChI Key: GKVUDAZMZLMNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Properties and Environmental Significance

DMBA is characterized by the molecular formula C20H16 and a molecular weight of 256.34 g/mol . nist.govnist.gov Like other PAHs, it has a high melting point and low solubility in water. ontosight.ai The addition of two methyl groups distinguishes it from its parent compound, benz(a)anthracene, and enhances its biological activity. ontosight.ai

The environmental relevance of DMBA and other PAHs stems from their presence in various combustion products, including cigarette smoke and industrial emissions, leading to potential human exposure. ontosight.ai Due to their chemical nature, PAHs can persist in the environment, accumulating in soil, water, and air. ontosight.ai

Biological Activity and Carcinogenicity

The primary biological significance of DMBA lies in its capacity to act as a carcinogen. ontosight.ai Research has demonstrated that DMBA can induce tumors in animal models, highlighting its potential risk to human health. ontosight.ainih.gov The mechanism of its carcinogenicity involves metabolic activation to reactive species that can bind to DNA, forming adducts and leading to mutations. oup.comresearchgate.net This process is a critical step in the initiation of cancer. researchgate.net

Chemical and Physical Properties of Benz(a)anthracene, 9,10-dimethyl-
PropertyValueSource
Molecular FormulaC20H16 nist.govnist.gov
Molecular Weight256.34 g/mol nist.govnist.gov
Melting Point122-123 °C (395-396 K) wikipedia.org
CAS Registry Number57-97-6 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B13766405 Benz(a)anthracene, 9,10-dimethyl- CAS No. 58429-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58429-99-5

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

9,10-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-9-17-11-16-8-7-15-5-3-4-6-19(15)20(16)12-18(17)10-14(13)2/h3-12H,1-2H3

InChI Key

GKVUDAZMZLMNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C=C3C(=C2)C=CC4=CC=CC=C43

Origin of Product

United States

Metabolism and Bioactivation Pathways of Benz a Anthracene, 9,10 Dimethyl

Enzymatic Biotransformation

The enzymatic conversion of Benz(a)anthracene, 9,10-dimethyl- is a critical cascade involving several key enzymes that sequentially modify its structure, leading to highly reactive molecules.

The Cytochrome P450 (CYP) superfamily of enzymes initiates the metabolic activation of Benz(a)anthracene, 9,10-dimethyl-. nih.govmdpi.com Specifically, members of the CYP1 family are instrumental in this process.

CYP1B1: This enzyme is considered critical in the initial bioactivation step. nih.gov It oxidizes Benz(a)anthracene, 9,10-dimethyl- to form an unstable intermediate, the DMBA-3,4-epoxide. researchgate.netoup.com The essential role of CYP1B1 is highlighted by studies showing that its absence protects against the compound's immunotoxicity and its ability to induce lymphomas in mice. nih.govoup.com While other CYPs can metabolize the compound, CYP1B1 is particularly efficient at producing the specific precursors to the most potent carcinogenic metabolites. nih.gov

CYP1A1: This enzyme is also heavily involved in the metabolism of Benz(a)anthracene, 9,10-dimethyl-. oup.comnih.gov Although CYP1A1 can metabolize the parent compound at a higher rate than CYP1B1, it is less effective at producing the procarcinogenic 3,4-dihydrodiol. nih.gov A key distinction in their roles lies in the stereochemistry of the subsequent metabolites. Research indicates that CYP1A1 is primarily responsible for the pathway leading to the formation of anti-diol-epoxide-DNA adducts. nih.gov

CYP1A2: While direct studies on its specific role with Benz(a)anthracene, 9,10-dimethyl- are less prominent, CYP1A2 is a key enzyme in the metabolic activation of other carcinogens, including various polycyclic aromatic hydrocarbons and arylamines, placing it within the critical group of xenobiotic-metabolizing enzymes. nih.gov

EnzymePrimary Role in Benz(a)anthracene, 9,10-dimethyl- MetabolismKey Finding
CYP1B1Initial oxidation to DMBA-3,4-epoxide. researchgate.netoup.comCritical for immunotoxicity and carcinogenicity; primarily forms syn-DMBADE-DNA adducts. nih.govoup.comnih.gov
CYP1A1Metabolizes the parent compound and further oxidizes the DMBA-3,4-diol. nih.govnih.govMore active in overall metabolism but produces less of the key 3,4-dihydrodiol precursor; primarily forms anti-DMBADE-DNA adducts. nih.govnih.gov
CYP1A2Participates in the metabolism of various PAHs and other carcinogens. nih.govBelongs to the key family of enzymes responsible for activating chemical carcinogens. nih.gov

Following the initial epoxidation by CYP enzymes, microsomal epoxide hydrolase (mEH or EPHX1) plays a pivotal, non-redundant role in the bioactivation cascade. researchgate.netwikipedia.org This enzyme catalyzes the hydrolysis of the highly reactive epoxide intermediates. wikipedia.orgnih.gov

The primary function of mEH in the metabolism of Benz(a)anthracene, 9,10-dimethyl- is to convert the DMBA-3,4-epoxide, generated by CYP1B1, into the more stable trans-DMBA-3,4-dihydrodiol. researchgate.netoup.com This hydrolysis step is crucial because the resulting dihydrodiol is the direct precursor to the ultimate carcinogenic species. researchgate.netoup.com The significance of mEH is underscored by research using knockout mice; animals lacking the mEH gene are resistant to the immunotoxic effects of Benz(a)anthracene, 9,10-dimethyl-. researchgate.netnih.gov Similarly, chemical inhibition of mEH has been shown to prevent the toxic effects of the compound in cultured ovarian follicles, providing functional evidence of its essential role in the bioactivation pathway. oup.comnih.gov

The multi-step metabolic activation of Benz(a)anthracene, 9,10-dimethyl- culminates in the formation of highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules like DNA.

The metabolic pathway begins with CYP-mediated oxidation to arene oxides, which are then hydrolyzed by mEH to dihydrodiols. oup.com These dihydrodiols undergo a second epoxidation by CYP enzymes, typically CYP1A1 or CYP1B1, to form diol epoxides. oup.comoup.com

The DMBA-trans-3,4-diol has been identified as a major and critical metabolite, demonstrating significantly higher mutagenic activity than the parent compound. nih.govnih.gov The ultimate carcinogenic metabolite is widely recognized as the DMBA-3,4-diol-1,2-epoxide . researchgate.netoup.comnih.govnih.gov This diol epoxide is a powerful electrophile that readily reacts with nucleophilic sites on DNA, forming stable DNA adducts. oup.comnih.gov The formation of these adducts is considered a key molecular event initiating carcinogenesis. The specific stereoisomer of the diol epoxide formed (e.g., syn vs. anti) can be influenced by whether CYP1A1 or CYP1B1 catalyzes the final epoxidation step. nih.gov

MetaboliteDescriptionSignificance
DMBA-3,4-epoxideInitial product of CYP1B1-mediated oxidation. researchgate.netUnstable intermediate; substrate for microsomal epoxide hydrolase. researchgate.net
DMBA-trans-3,4-dihydrodiolProduct of mEH-catalyzed hydrolysis of the 3,4-epoxide. oup.comA key, more stable intermediate; precursor to the ultimate carcinogen. nih.gov
DMBA-3,4-diol-1,2-epoxideFinal product of the bioactivation pathway, formed by a second epoxidation. oup.comThe ultimate reactive and carcinogenic metabolite that forms DNA adducts. oup.comresearchgate.net

Transcriptional Regulation of Metabolic Enzymes

The expression of the enzymes responsible for metabolizing Benz(a)anthracene, 9,10-dimethyl- is not static but is tightly regulated at the transcriptional level, primarily through the action of a specific cellular receptor.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing the presence of foreign chemicals like PAHs. nih.gov Benz(a)anthracene, 9,10-dimethyl- acts as a potent agonist for the AhR. nih.govnih.gov

Upon binding to Benz(a)anthracene, 9,10-dimethyl-, the AhR undergoes a conformational change and translocates from the cytoplasm into the nucleus. Inside the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT) protein. nih.gov This newly formed AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as xenobiotic-responsive elements (XREs) or dioxin-responsive elements (DREs) located in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, most notably including those encoding for phase I metabolizing enzymes like CYP1A1 and CYP1B1, as well as phase II enzymes. nih.govnih.gov This induction of metabolic enzymes is a key adaptive response to xenobiotic exposure.

The activation of the AhR initiates a signaling cascade that ultimately regulates the expression of metabolic enzymes. The canonical downstream signaling pathway involves the AhR/ARNT complex directly driving the expression of target genes. nih.gov

The induction of CYP1A1 via the AhR pathway is one of the most sensitive indicators of exposure to AhR agonists. nih.gov Studies have demonstrated that in tissues like the liver and in mammary tumors, the AhR signaling pathway is functional and mediates the induction of these critical enzymes following exposure to Benz(a)anthracene, 9,10-dimethyl-. nih.govnih.govnih.gov The level of AhR protein itself can be a point of regulation; for example, certain dietary components have been shown to decrease basal AhR protein levels, leading to a subsequent reduction in the induction of CYP1A1 and a decrease in the metabolic activation of the procarcinogen. nih.gov This highlights that the downstream signaling and the ultimate biological outcome can be modulated by various endogenous and exogenous factors. Furthermore, AhR signaling can engage in crosstalk with other cellular pathways, such as the NF-κB inflammatory pathway, adding another layer of complexity to its regulatory function. nih.gov

Genomic and Epigenetic Interactions of Benz a Anthracene, 9,10 Dimethyl

DNA Adduct Formation

Benz(a)anthracene, 9,10-dimethyl-, also known as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is a potent polycyclic aromatic hydrocarbon (PAH) that exerts its genotoxic effects primarily through the formation of DNA adducts. nih.govwikipedia.org This process involves the metabolic activation of the parent compound into reactive electrophiles that covalently bind to the DNA molecule, leading to distortions in its structure and function. wikipedia.org

Chemical Nature and Specificity of DNA Adducts (e.g., with deoxyadenosine (B7792050) and deoxyguanosine)

The metabolic activation of DMBA produces highly reactive diol-epoxides. oup.com These epoxides, particularly the bay-region diol-epoxides, are considered the ultimate carcinogenic metabolites of many PAHs. nih.govptbioch.edu.pl The reactivity of these intermediates facilitates their binding to nucleophilic sites within the DNA structure. wikipedia.org The N7 position of guanine (B1146940) and adenine (B156593), as well as the N3 position of adenine, are particularly susceptible to adduction due to their high nucleophilicity. wikipedia.org

Studies have identified specific DNA adducts formed by DMBA, primarily with deoxyguanosine (dG) and deoxyadenosine (dA). oup.com The major adducts are formed from the reaction of both the syn- and anti-dihydrodiol-epoxides of DMBA with these DNA bases. oup.comnih.gov Specifically, research has identified adducts where the anti-dihydrodiol-epoxide of DMBA reacts with deoxyguanosine and adducts derived from the syn-dihydrodiol-epoxide binding to both deoxyguanosine and deoxyadenosine. oup.com The formation of these adducts is a critical step in the initiation of carcinogenesis, as they can lead to mutations if not properly repaired. wikipedia.org The binding of DMBA to deoxyguanosine generally occurs more frequently than its binding to deoxyadenosine. oup.com

The chemical structures of these adducts have been characterized using techniques such as high-pressure liquid chromatography (HPLC) and ³²P-postlabeling. nih.govoup.com For instance, adducts identified include the 3,4-dihydrodiol-1,2-epoxy-9,10-dimethyl-1,2-benzanthracene deoxyadenosine adduct and the 3,4-dihydrodiol-1,2-epoxy-9,10-dimethyl-1,2-benzanthracene-deoxyguanosine adduct. nih.gov Interestingly, the relative proportions of syn- and anti-dihydrodiol epoxide-deoxyribonucleoside adducts can vary, with some studies showing an increase in the anti/syn ratio over time. aacrjournals.org

It has also been noted that DMBA-deoxyadenosine adducts in DNA show resistance to enzymatic hydrolysis by snake venom phosphodiesterase, requiring higher concentrations of the enzyme for their release compared to DMBA-deoxyguanosine adducts. nih.gov This differential susceptibility to enzymatic action could have significant biological implications, potentially influencing the persistence and repair of these different types of DNA damage. nih.gov

Quantitative Analysis of Adduct Burden in Biological Systems

The quantification of DNA adducts serves as a valuable biomarker for assessing exposure to carcinogens like DMBA. wikipedia.orgptbioch.edu.pl Various methods are employed to measure the level of DNA adducts in biological samples, providing insights into the extent of DNA damage.

One widely used and sensitive technique for detecting specific DMBA-DNA adducts is the ³²P-postlabeling assay. oup.com This method allows for the detection and quantification of multiple adducts formed in vivo. oup.com Studies using this technique have demonstrated a dose-dependent increase in total DMBA-DNA binding in tissues such as the rat mammary gland. oup.com

High-pressure liquid chromatography (HPLC) is another key analytical tool for the separation and quantification of individual hydrocarbon-deoxyribonucleoside adducts. nih.govaacrjournals.org By combining HPLC with radiolabeling, researchers can determine the levels of specific adducts in various tissues. nih.govnih.gov

Quantitative autoradiography has also been utilized to study the incorporation of DMBA into DNA. nih.gov This technique allows for the visualization and quantification of the carcinogen's binding to cellular macromolecules.

The levels of DNA adducts can vary between different tissues and animal strains. For example, following intravenous administration of DMBA in rats, the highest levels of DNA binding were observed in the liver, a non-target tissue for DMBA-induced cancer, while the target tissue, the mammary gland, showed lower levels of binding. nih.gov This suggests that the mere presence of adducts is not the sole determinant of tissue-specific carcinogenesis. nih.gov Furthermore, comparisons between SENCAR and BALB/c mice, which have different susceptibilities to DMBA-induced skin tumors, have shown that while the types of adducts are similar, there can be quantitative differences in DNA binding. aacrjournals.org

Quantitative Analysis of DMBA-DNA Adducts in Rat Mammary Gland
DMBA Dose (mg/rat)Total DNA Binding (nmol DMBA/mol DNA) (± SEM)
139.3 ± 6.1
3158.0 ± 16.9
5194.7 ± 9.9
10326.9 ± 21.5
20443.2 ± 20.8

DNA Repair Mechanisms in Response to Benz(a)anthracene, 9,10-dimethyl-Induced Damage

The formation of bulky DNA adducts by DMBA triggers cellular DNA repair mechanisms to maintain genomic integrity. The cell employs several pathways to recognize and remove these lesions, preventing them from causing permanent mutations.

Nucleotide Excision Repair (NER) Pathway Involvement

Nucleotide Excision Repair (NER) is a major and versatile DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including those induced by PAHs like DMBA. wikipedia.org The NER pathway involves the recognition of the DNA damage, followed by the excision of a short single-stranded DNA segment containing the lesion. wikipedia.org The resulting gap is then filled by DNA polymerase using the undamaged strand as a template, and the final nick is sealed by DNA ligase. wikipedia.org

The importance of NER in repairing DMBA-induced damage is highlighted by studies showing that the efficiency of this repair process can influence susceptibility to DMBA-induced carcinogenesis. nih.gov Excision repair has been measured by monitoring the incorporation of tritiated thymidine (B127349) into DNA in the presence of hydroxyurea, which inhibits replicative DNA synthesis. nih.gov Studies in rat mammary epithelial cells have shown that while younger, more susceptible rats exhibit higher levels of DMBA-DNA binding, older, less susceptible rats demonstrate a greater capacity for DNA repair per unit of damage, suggesting that enhanced repair efficiency contributes to their resistance. nih.gov The NER pathway can be divided into two sub-pathways: global genomic NER (GG-NER), which repairs damage throughout the genome, and transcription-coupled NER (TC-NER), which specifically targets lesions on the transcribed strand of active genes. wikipedia.org

Modulation of DNA Damage Response Proteins (e.g., γH2AX, pATM)

The cellular response to DNA damage involves a complex signaling network orchestrated by various proteins that detect the damage and initiate repair processes. Key players in this DNA damage response (DDR) include the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), and the histone variant H2AX.

Following the formation of DNA lesions, including those from DMBA, H2AX is phosphorylated at serine 139 to form γH2AX. researchgate.netnih.gov This phosphorylation event is one of the earliest responses to DNA double-strand breaks and other types of DNA damage, and γH2AX serves as a crucial marker for the presence of such lesions. nih.govnih.gov Studies have shown that exposure of cells to DMBA can induce an increase in the levels of γH2AX, indicating the activation of the DNA damage response. researchgate.net

ATM is a primary sensor of DNA double-strand breaks and, upon activation, becomes phosphorylated (pATM). nih.govnih.gov pATM then phosphorylates a cascade of downstream targets, including H2AX, to signal the presence of damage and coordinate cell cycle arrest and DNA repair. nih.govplos.org The formation of pATM and γH2AX foci at the sites of DNA damage is a critical step in the cellular response. nih.govplos.org The rate of formation and resolution of these foci can be indicative of the efficiency of DNA repair. nih.gov

Translesion Synthesis and Recombinational Repair

When DNA damage, such as a bulky DMBA adduct, is not removed by NER before the DNA replication machinery arrives, it can block the progression of the replication fork. To overcome this, cells can utilize specialized DNA polymerases in a process called translesion synthesis (TLS). These TLS polymerases are capable of replicating past the DNA lesion, albeit often with a lower fidelity than replicative polymerases, which can introduce mutations.

In addition to TLS, recombinational repair pathways, such as homologous recombination (HR), can also play a role in repairing DNA damage encountered during replication. HR is a high-fidelity repair mechanism that uses an undamaged sister chromatid as a template to accurately repair the damaged DNA.

Studies on postreplication repair in hamster embryo cells treated with DMBA have shown that the size of newly synthesized DNA is smaller in DMBA-treated cells compared to controls, suggesting that the adducts block DNA replication. nih.gov The cell's ability to handle these replication-blocking lesions through processes like TLS and recombinational repair is crucial for cell survival, but can also be a source of mutagenesis.

Mutagenesis and Genetic Alterations

Benz(a)anthracene, 9,10-dimethyl- (DMBA), a potent polycyclic aromatic hydrocarbon (PAH), is a well-established carcinogen known to induce mutations and genetic alterations through its metabolic activation into reactive diol epoxides. These metabolites can form covalent adducts with DNA, leading to a cascade of events that can result in tumor initiation. nih.gov

Induction of Specific Mutational Signatures (e.g., A→T transversions)

A hallmark of DMBA-induced mutagenesis is the prevalence of specific mutational signatures, particularly A to T transversions. nih.gov Following topical application of DMBA in mouse skin models, a characteristic mutation observed is an A to T transversion at the 61st codon of the Ha-ras proto-oncogene. nih.gov This specific type of mutation is a key event in the initiation of skin tumorigenesis. nih.gov Studies have shown that different polycyclic aromatic hydrocarbons can produce distinct mutational patterns. For instance, while benzo[a]pyrene, another potent carcinogen, predominantly induces G to T transversions in the p53 gene, DMBA-induced tumors show a different spectrum. nih.govpnas.org The formation of DNA adducts, specifically at adenine residues, by DMBA metabolites is thought to be the underlying mechanism for the observed A to T transversions. nih.govsemanticscholar.orgacs.org

Impact on Proto-oncogenes (e.g., Hras) and Tumor Suppressor Genes (e.g., Trp53)

The carcinogenic activity of DMBA is closely linked to its ability to induce mutations in critical genes that regulate cell growth and division, such as proto-oncogenes and tumor suppressor genes.

Proto-oncogenes (e.g., Hras):

The Hras gene, a member of the Ras family of oncogenes, is a frequent target of DMBA. medlineplus.gov Mutations in Hras, particularly the A to T transversion at codon 61, lead to a constitutively active H-Ras protein. nih.govwikipedia.org This aberrant protein continuously signals for cell growth and division, contributing to uncontrolled cell proliferation and tumor formation. wikipedia.org Studies in mouse skin carcinogenesis models have demonstrated that Hras mutations can be detected as early as one week after DMBA application. nih.gov The critical role of Hras activation in DMBA-induced tumorigenesis is further highlighted by the observation that mice overexpressing a mutated Hras gene develop tumors after treatment with promoting agents, even without a separate initiation step. nih.gov In rat sarcomas induced by DMBA, mutations in Kras and Nras, other members of the Ras family, have also been identified, although at a lower frequency than Hras mutations in other models. nih.gov

Tumor Suppressor Genes (e.g., Trp53):

The tumor suppressor gene Trp53 (p53) is another important target for DMBA-induced mutagenesis. The p53 protein plays a crucial role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. kemdikbud.go.id Mutations in Trp53 can disrupt these protective mechanisms, allowing for the survival and proliferation of cells with damaged DNA. kemdikbud.go.id While the frequency of p53 mutations in DMBA-induced tumors can vary, they are a significant factor in tumor progression. pnas.org For example, in DMBA-induced murine skin tumors, heterozygous p53 mutations were found in approximately 30% of cases, with a higher prevalence in carcinomas. pnas.org However, the specific type of mutation in p53 induced by DMBA appears to differ from that caused by other carcinogens like benzo[a]pyrene. pnas.org Some studies have indicated that overexpression of wild-type p53 may occur in some contexts, and the loss of a single p53 allele can be a significant event in DMBA-mediated tumorigenesis. umass.edu Conversely, other research suggests that in certain models, such as BALB/c mammary tumors, the p53 gene is not a frequent target of DMBA-induced mutation. umass.edu

Interactive Table: Impact of DMBA on Key Genes

Gene Gene Type Common Alteration Consequence of Alteration
Hras Proto-oncogene A→T transversion at codon 61 Constitutively active protein, uncontrolled cell growth
Trp53 Tumor Suppressor Gene Heterozygous mutations Impaired cell cycle control and apoptosis

Chromosomal Instability and Aberrations

Exposure to Benz(a)anthracene, 9,10-dimethyl- (DMBA) has been shown to induce significant chromosomal instability and a variety of aberrations in bone marrow cells of rats. oup.comnih.govnih.gov A single intravenous injection of DMBA can cause extensive chromosomal damage, with the percentage of aberrant cells increasing in proportion to the dose. oup.com The types of aberrations observed include chromatid gaps, breaks, isochromatid exchanges, and dicentric chromosomes. capes.gov.br

Studies have revealed a nonrandom pattern of DMBA-induced chromosomal aberrations, with certain chromosomes and specific chromosomal regions showing higher susceptibility. oup.comnih.gov For instance, in Long-Evans and Wistar Kyoto rats, chromosomes 1 and 2 were found to be particularly vulnerable to DMBA-induced damage. oup.comnih.gov Specific "hot spots" for breaks have been identified on these chromosomes. nih.gov The susceptibility of chromosomes to these aberrations appears to be proportional to the length of the chromatid. oup.com

Furthermore, the frequency of DMBA-induced chromosomal aberrations can be influenced by physiological conditions. For example, hematopoietic stimuli, such as those induced by anemia or the administration of erythropoietin, can enhance the frequency of these aberrations in specific chromosomal regions. nih.gov Conversely, conditions like polycythemia have been shown to suppress the incidence of these chromosomal lesions. nih.gov In transgenic mouse models of melanoma, DMBA treatment has been linked to translocations of chromosome 4 and alterations in chromosome 6. nih.gov

Interactive Table: Chromosomal Aberrations Induced by DMBA

Aberration Type Affected Chromosomes (in rats) Influencing Factors
Chromatid gaps and breaks 1 and 2 (most susceptible) Dose-dependent, enhanced by hematopoietic stimuli
Isochromatid exchanges Various Dose-dependent
Dicentric chromosomes Various Dose-dependent
Translocations 4 and 6 (in mouse melanoma) DMBA treatment in transgenic models

Molecular Mechanisms of Cellular Perturbation and Carcinogenesis Mediated by Benz a Anthracene, 9,10 Dimethyl

Modulation of Gene Expression Profiles

DMBA exerts a profound influence on the transcriptional landscape of cells, altering the expression of a multitude of genes involved in critical cellular functions. This widespread dysregulation is a key driver of its carcinogenic effects.

Microarray and RNA Sequencing Analyses in Research Models

Modern transcriptomic techniques, such as microarray and RNA sequencing (RNA-seq), have been instrumental in elucidating the extensive changes in gene expression induced by DMBA in various research models. These high-throughput methods allow for a global view of the cellular response to this carcinogen.

In a rat model of DMBA-induced pancreatic cancer, oligonucleotide microarray analysis identified a staggering 661 differentially expressed genes throughout the stages of carcinogenesis, from normal pancreatic tissue to advanced pancreatic cancer. nih.gov This study highlights the dynamic and widespread nature of gene expression changes during DMBA-driven tumor development. Similarly, gene microarray profiling of DMBA-induced mammary tumors in mice revealed distinct molecular signatures for different tumor subtypes, including adenocarcinoma, squamous cell carcinoma, and myoepithelial carcinoma. nih.gov

RNA-seq analyses have provided even deeper insights into the transcriptional alterations caused by DMBA. In a study on equine and canine mammary stem/progenitor cells, RNA-seq revealed that DMBA treatment induced transcriptional changes in equine cells, with 172 genes being differentially expressed. nih.gov Notably, no significant changes were observed in canine cells under the same conditions, suggesting species-specific responses to the carcinogen. nih.gov Another study utilizing RNA-seq on DMBA-induced mammary tumors treated with an anti-cancer agent identified differentially expressed genes, providing a comprehensive view of the molecular landscape of these tumors. researchgate.net Furthermore, RNA-seq analysis of a human breast epithelial cell line (MCF10A) transformed by DMBA revealed a significant number of differentially expressed genes, underscoring the profound impact of this carcinogen on the cellular transcriptome. researchgate.net

These transcriptomic studies consistently demonstrate that DMBA exposure leads to significant and widespread alterations in gene expression across different tissues and species, providing a foundation for understanding its carcinogenic mechanisms.

Table 1: Selected Research Models and Transcriptomic Findings on DMBA-Induced Gene Expression Changes

Research ModelAnalytical TechniqueKey FindingsReference
Rat Pancreatic Cancer ModelOligonucleotide MicroarrayIdentified 661 differentially expressed genes during pancreatic carcinogenesis. nih.gov
Mouse Mammary Tumor ModelGene MicroarrayCharacterized distinct gene expression profiles for different mammary tumor subtypes. nih.gov
Equine and Canine Mammary Stem CellsRNA Sequencing172 differentially expressed genes in equine cells; no significant changes in canine cells. nih.gov
DMBA-Induced Mammary TumorsRNA SequencingIdentified differentially expressed genes in tumors. researchgate.net
Human Breast Epithelial Cells (MCF10A)RNA SequencingRevealed a large number of differentially expressed genes upon DMBA-induced transformation. researchgate.net

Regulation of Genes Associated with Cellular Processes (e.g., proliferation, differentiation, metabolism)

The broad changes in gene expression induced by DMBA directly impact fundamental cellular processes, including proliferation, differentiation, and metabolism, creating a cellular environment conducive to cancer development.

Cell Proliferation: DMBA has been shown to upregulate the expression of genes that promote cell cycle progression and proliferation. For instance, studies have indicated the upregulation of key cell cycle regulators in response to DMBA. nih.gov In various cancer cell lines, DMBA treatment has been shown to markedly increase cancer cell proliferation. nih.gov This is often accompanied by the increased expression of proliferation markers. nih.gov

Cell Differentiation: The process of normal cell differentiation is often disrupted by DMBA. In mammary tissues of rats treated with DMBA, microarray analysis revealed alterations in genes involved in cellular differentiation. nih.gov Specifically, genes crucial for mammary gland differentiation were found to be inhibited by DMBA. nih.gov This disruption of normal differentiation pathways can contribute to the development of a more primitive and proliferative cellular state, a hallmark of cancer.

Metabolism: DMBA significantly alters cellular metabolism. It is known to activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates genes involved in the metabolism of foreign compounds. nih.gov This leads to the upregulation of cytochrome P450 enzymes, which metabolize DMBA into its mutagenic forms. nih.gov Beyond its own metabolism, DMBA can also dysregulate broader metabolic pathways. Studies have shown that DMBA can lead to elevated glycolysis and glutaminolysis, while decreasing cholesterol and myo-inositol metabolism. nih.gov

The collective dysregulation of these gene networks controlling proliferation, differentiation, and metabolism by DMBA creates a pro-carcinogenic cellular state, driving the initiation and progression of tumors.

Activation and Dysregulation of Intracellular Signaling Pathways

DMBA and its metabolites can hijack and dysregulate critical intracellular signaling pathways that normally control cell growth, survival, and differentiation. This aberrant signaling is a cornerstone of its carcinogenic activity.

PI3K/Akt/mTOR Pathway Dynamics

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Its dysregulation is a frequent event in many human cancers. nih.gov

Research has demonstrated that DMBA can activate the PI3K/Akt/mTOR pathway. Studies in various cancer models have shown that exposure to DMBA can lead to the activation of this signaling cascade. nih.govtbzmed.ac.ir This activation can promote cell survival and proliferation, contributing to tumor development. For instance, in a model of DMBA-induced mammary carcinogenesis, the PI3K/Akt pathway was implicated in the observed effects. researchgate.net Furthermore, studies have shown that DMBA treatment can lead to a significant increase in the expression of mTORC1, a key component of the mTOR pathway, in various organs of female mice. researchgate.net

The activation of the PI3K/Akt/mTOR pathway by DMBA is a critical event in its carcinogenic process, as it provides a powerful survival and growth advantage to cells that have sustained DNA damage.

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. nih.gov Similar to the PI3K/Akt pathway, its aberrant activation is a common feature of cancer.

DMBA has been shown to activate the MAPK/ERK pathway. In a model of DMBA-induced mammary carcinogenesis, increased activation of the MAPK/ERK pathway was observed. nih.gov This activation is thought to contribute to the proliferative effects of DMBA. The MAPK/ERK pathway is a key downstream effector of many growth factor receptors, and its activation by DMBA can mimic the effects of continuous growth stimulation, a hallmark of cancer.

Wnt/β-Catenin Signaling Pathway Alterations

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis. nih.gov Its inappropriate activation is strongly linked to the development of various cancers.

Studies have revealed that DMBA can activate the Wnt/β-catenin signaling pathway. Research has shown that DMBA can increase the expression of β-catenin, a key mediator of the Wnt pathway, and promote its nuclear translocation. nih.gov This leads to the activation of Wnt target genes, which are involved in cell proliferation and survival. The activation of the Wnt/β-catenin pathway by DMBA has been implicated in the increased proliferation and invasion of cancer cells. nih.gov This suggests that dysregulation of this developmental pathway is another important mechanism by which DMBA drives carcinogenesis.

NF-κB Pathway Involvement

The transcription factor nuclear factor-kappaB (NF-κB) is a crucial mediator in the development and progression of various cancers, including breast cancer. aacrjournals.orgresearchgate.net Its activation is linked to regulating cell survival, proliferation, and anti-apoptotic (cell death-preventing) mechanisms. aacrjournals.orgresearchgate.net

Studies have demonstrated that 7,12-dimethylbenz(a)anthracene (DMBA) can induce the activation of the NF-κB pathway. aacrjournals.org This activation is a key event in the early stages of carcinogenesis, as it promotes cell survival after exposure to the carcinogen. aacrjournals.org In non-transformed human mammary epithelial cells, DMBA has been shown to activate NF-κB DNA binding. aacrjournals.org This activation leads to the degradation and subsequent, though slower, resynthesis of its inhibitors, IκBα and IκBβ. aacrjournals.org

Furthermore, DMBA exposure upregulates the NF-κB-regulated cell survival gene A1/BFL1. aacrjournals.org The expression of this gene provides a protective effect, allowing cells to survive the initial damage caused by the carcinogen and potentially leading to malignant transformation. aacrjournals.org The NF-κB inducible anti-apoptotic pathway is therefore critically involved in mammary cell survival following DMBA exposure. aacrjournals.org This highlights the importance of NF-κB signaling in the initial molecular events that can lead to cancer. aacrjournals.orgresearchgate.net

EGFR/ErbB2 Receptor Tyrosine Kinase Pathway Enhancement

The ErbB family of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) and ErbB2 (also known as HER2), are key regulators of cell growth, differentiation, and survival. nih.govgenome.jp Dysregulation of the EGFR/ErbB2 signaling pathway is a well-established driver of carcinogenesis. nih.govnih.gov

Research has shown that DMBA exposure significantly enhances the activation of the EGFR/ErbB2 pathway. nih.govnih.gov In preclinical models using MMTV-ErbB2 transgenic mice, which are genetically predisposed to develop mammary tumors due to ErbB2 overexpression, DMBA exposure was found to amplify the activation of EGFR, ErbB2, and their downstream signaling components, Akt and Erk. nih.gov This synergistic effect of DMBA on ErbB2 activation accelerates mammary tumor development. nih.gov

Molecular analyses of premalignant mammary tissues from DMBA-treated mice revealed increased phosphorylation of EGFR and ErbB2, indicating their enhanced activation. nih.gov This was associated with an increase in the mRNA levels of EGFR, ERBB2, and ERBB3. nih.gov The augmented upregulation of these receptor tyrosine kinases is a critical mechanism through which DMBA promotes mammary tumorigenesis in this model. nih.gov The data strongly suggest that the deregulation of the EGFR/ErbB2 pathways by DMBA plays a pivotal role in promoting chromosomal instability and enhancing ErbB2-mediated mammary cancer development. nih.govnih.gov

Notch Signaling Pathway Deregulation

The Notch signaling pathway is a highly conserved cell signaling system that plays a fundamental role in regulating cell proliferation, differentiation, and fate. nih.govumcutrecht.nl Aberrant Notch signaling has been implicated in the development of various cancers. nih.govnih.gov

In the context of DMBA-induced carcinogenesis, studies have demonstrated a clear deregulation of the Notch signaling pathway. nih.gov In a mouse model of pancreatic cancer induced by DMBA, the expression of Notch-1 and its downstream target Hes-1 was observed in lesions ranging from early tubular complexes to fully developed carcinoma. nih.gov The continuous activation of Notch-1 was found to be essential for the transition from these precursor lesions to malignant tumors. nih.gov

Further investigation revealed that the expression of Notch-1 is sustained from the precursor lesions to the carcinoma cells. nih.gov Inhibition of the Notch signaling pathway using a γ-secretase inhibitor was shown to reduce the growth of pancreatic cancer cells, confirming the pathway's role in tumor maintenance. nih.gov This evidence indicates that DMBA-induced carcinogenesis involves the deregulation of the Notch pathway, which is required for the formation of initial lesions and its sustained activation drives the progression to malignancy. nih.gov

PDGF Signaling Pathway Activation

The platelet-derived growth factor (PDGF) signaling pathway is another critical regulator of cell growth, proliferation, and migration. sinobiological.comnih.gov Its activation is known to be involved in the pathogenesis of various cancers by promoting tumor growth and angiogenesis. nih.gov

Studies have shown that DMBA treatment can lead to the activation of the PDGF signaling pathway. researchgate.net In equine mammary stem/progenitor cells (MaSCs), analysis of gene expression following DMBA treatment revealed an upregulation of genes involved in the PDGF signaling cascade. researchgate.net A significant number of the overlapping upregulated genes were found to be downstream of Erk activation, a key component of the PDGF pathway. researchgate.net

For instance, the expression of the transcription factor Ets1 was found to be upregulated. researchgate.net Ets1 is activated upon Erk activation and promotes the expression of proteins involved in remodeling the extracellular matrix, which is crucial for tumor invasion and metastasis. researchgate.net This suggests that DMBA-induced activation of the PDGF signaling pathway contributes to the molecular changes that facilitate carcinogenesis.

Regulation of Cell Cycle Progression and Cellular Proliferation

The cell cycle is a tightly regulated process that governs cell division and proliferation. Uncontrolled cell proliferation is a hallmark of cancer, and carcinogens like DMBA can disrupt the normal regulation of the cell cycle.

Cyclin D1 and PCNA Expression Changes

Cyclin D1 and Proliferating Cell Nuclear Antigen (PCNA) are key proteins that regulate cell cycle progression. Cyclin D1, a crucial regulator of the G1 phase of the cell cycle, forms a complex with cyclin-dependent kinases (CDKs) to promote cell cycle entry. nih.govnih.gov PCNA is essential for DNA replication and repair. nih.gov

DMBA has been shown to upregulate the expression of both Cyclin D1 and PCNA. nih.gov In DMBA-induced mammary tumors, increased levels of Cyclin D1 have been observed. nih.gov This upregulation is considered a critical event in the carcinogenic role of DMBA. nih.gov The activation of the Wnt transcriptional cofactor beta-catenin is one of the proposed mechanisms for the increased expression of its target gene, Cyclin D1. epa.gov

Similarly, the expression of PCNA has been shown to be affected by factors that regulate cell proliferation. nih.gov While direct studies on DMBA's effect on PCNA are part of broader carcinogenesis models, the observed increase in cell proliferation in DMBA-treated tissues implies an upregulation of PCNA. nih.gov The coordinated overexpression of Cyclin D1 and PCNA facilitates uncontrolled cell division, a key step in tumor development.

Cell Cycle Arrest Mechanisms

While DMBA is known to promote cell proliferation, under certain conditions and in some experimental models, cellular responses to the DNA damage caused by DMBA can include cell cycle arrest. europeanreview.org This is a protective mechanism to allow time for DNA repair before the cell divides, preventing the propagation of mutations. nih.gov

Cell cycle checkpoints, particularly at the G1/S and G2/M transitions, are critical for maintaining genomic integrity. nih.govmdpi.com The tumor suppressor protein p53 plays a central role in activating these checkpoints in response to DNA damage. nih.gov Activation of p53 can lead to the transcriptional upregulation of p21, a cyclin-dependent kinase inhibitor (CDKI). nih.govjmb.or.kr p21 can then bind to and inhibit CDK/cyclin complexes, leading to cell cycle arrest. jmb.or.kr

In the context of DMBA-induced skin carcinogenesis, the treatment with chemopreventive agents has been shown to induce G2/M arrest. europeanreview.org This arrest is associated with the modulation of cell-cycle regulatory genes. europeanreview.org For instance, the inhibition of the cyclin-B/cdc-2 complex formation can lead to a halt at the G2/M checkpoint. europeanreview.org While DMBA itself is a carcinogen that pushes cells towards proliferation, the cellular machinery to induce cell cycle arrest remains a critical area of study, especially in the context of cancer prevention and therapy where forcing cancer cells into a state of arrest is a key strategy. europeanreview.orgmdpi.com

Induction of Apoptosis and Cellular Death Mechanisms

DMBA triggers programmed cell death, or apoptosis, through a complex interplay of signaling pathways. This process is a critical cellular defense mechanism to eliminate cells that have sustained significant DNA damage, thereby preventing the propagation of potentially cancerous mutations.

Activation of Caspases and Pro-apoptotic Proteins (e.g., BAX, p53, p21, PUMA)

The apoptotic cascade initiated by DMBA involves the activation of a family of cysteine proteases known as caspases. Research has shown that DMBA treatment leads to the activation of both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. nih.govnih.gov The activation of these caspases is essential for the dismantling of the cell during apoptosis.

Central to DMBA-induced apoptosis is the tumor suppressor protein p53. nih.gov Upon DNA damage induced by DMBA metabolites, p53 is activated and accumulates in the nucleus. nih.gov Activated p53 then acts as a transcription factor, upregulating the expression of several pro-apoptotic genes. nih.govnih.gov

One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21, which can halt the cell cycle to allow for DNA repair or, if the damage is too severe, contribute to the apoptotic process. nih.govnih.gov Another crucial p53 target is the PUMA (p53 upregulated modulator of apoptosis) protein. nih.govnih.gov PUMA is a potent pro-apoptotic protein that belongs to the BH3-only subgroup of the Bcl-2 family. nih.govnih.gov It plays a critical role in mediating p53-dependent apoptosis by binding to and antagonizing anti-apoptotic Bcl-2 family members. nih.gov

Furthermore, DMBA exposure leads to an increased expression of the pro-apoptotic protein BAX (Bcl-2-associated X protein). harvard.edunih.gov BAX, upon activation, translocates to the mitochondria and promotes the release of cytochrome c, a key event in the intrinsic apoptotic pathway. harvard.edunih.gov Studies have demonstrated that wogonin-induced apoptosis, which shares pathways with DMBA, is mediated by the p53-PUMA-Bax-cytochrome c-caspase 9-caspase 3 pathway. nih.gov

Table 1: Key Pro-apoptotic Proteins Activated by DMBA

Protein Function in DMBA-Induced Apoptosis Key References
Caspases Executioners of apoptosis, dismantling the cell. DMBA activates initiator (caspase-8, -9) and executioner (caspase-3) caspases. nih.govnih.gov
p53 Tumor suppressor that is activated by DNA damage. It transcriptionally activates pro-apoptotic genes. nih.govnih.gov
p21 Cyclin-dependent kinase inhibitor that can arrest the cell cycle and contribute to apoptosis. nih.govnih.gov
PUMA A BH3-only protein and a direct target of p53. It antagonizes anti-apoptotic Bcl-2 proteins. nih.govnih.govnih.gov
BAX Pro-apoptotic Bcl-2 family member that promotes mitochondrial outer membrane permeabilization and cytochrome c release. harvard.edunih.gov

Intrinsic and Extrinsic Apoptotic Pathway Studies

DMBA has been shown to activate both the intrinsic and extrinsic apoptotic pathways. nih.gov The intrinsic, or mitochondrial, pathway is triggered by cellular stress, such as DNA damage. harvard.eduthermofisher.com In this pathway, DMBA-induced DNA damage leads to the activation of p53 and the subsequent upregulation of pro-apoptotic proteins like PUMA and BAX. nih.govnih.gov This culminates in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. nih.govharvard.edu Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, initiating the caspase cascade. nih.govharvard.edu

The extrinsic pathway is initiated by the binding of death ligands to cell surface death receptors. researchgate.net While the direct role of specific death receptor activation by DMBA is still under investigation, studies have shown that caspase-8, a key initiator caspase in the extrinsic pathway, is activated in response to DMBA. nih.gov This activation can occur independently of death receptor ligation, potentially through the activation of the protein kinase PKR. nih.gov Furthermore, there is crosstalk between the two pathways, as caspase-8 can cleave the BH3-only protein Bid, leading to its activation and subsequent engagement of the intrinsic pathway. researchgate.net

Interestingly, the cellular response to DMBA-induced DNA damage can vary between species. A study comparing mammary stem/progenitor cells from horses (mammary cancer-resistant) and dogs (mammary cancer-susceptible) found that while DMBA induced DNA damage in both, the equine cells underwent apoptosis, whereas the canine cells repaired the damage. oncotarget.com This suggests that the activation of apoptotic pathways in response to carcinogenic insults may be a crucial mechanism for cancer resistance. oncotarget.com

Oxidative Stress Response Induction

DMBA exposure leads to a significant increase in oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov This oxidative stress plays a crucial role in DMBA-induced genotoxicity and carcinogenesis. nih.govacs.org

The metabolic activation of DMBA generates reactive metabolites that can lead to the formation of ROS, causing damage to cellular components, including lipids, proteins, and DNA. nih.govnih.gov Studies have shown that DMBA treatment results in increased lipid peroxidation and depletion of antioxidants like reduced glutathione (B108866) (GSH). nih.govacs.org

In response to this oxidative stress, cells activate protective mechanisms, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.netnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.gov Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. mdpi.com However, upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov

Activation of the Nrf2-ARE pathway leads to the upregulation of enzymes such as glutathione S-transferases (GSTs) and superoxide (B77818) dismutase (SOD), which help to neutralize ROS and detoxify carcinogens. nih.govnih.gov The protective role of Nrf2 against DMBA-induced damage has been demonstrated in studies showing that Nrf2-deficient mice are more susceptible to the toxic effects of DMBA. researchgate.net Conversely, activation of the Nrf2 pathway by certain phytochemicals has been shown to protect against DMBA-induced oxidative stress and DNA damage. nih.gov

Table 2: Markers of DMBA-Induced Oxidative Stress and Cellular Response

Marker Effect of DMBA Exposure Cellular Consequence Key References
Reactive Oxygen Species (ROS) Increased production Damage to DNA, proteins, and lipids nih.govacs.org
Lipid Peroxidation Increased levels Cell membrane damage nih.gov
Reduced Glutathione (GSH) Depletion Decreased antioxidant capacity nih.govacs.org
Nrf2 Activation Upregulation of antioxidant and detoxifying enzymes researchgate.netnih.govresearchgate.net
Glutathione S-transferases (GSTs) Increased expression Detoxification of DMBA metabolites nih.govnih.gov
Superoxide Dismutase (SOD) Increased expression Neutralization of superoxide radicals nih.gov

Inflammatory Response Mechanisms

The carcinogenic effects of DMBA are closely linked to its ability to induce a chronic inflammatory response. nih.govnih.gov Inflammation can promote tumorigenesis by creating a microenvironment that is rich in growth factors, cytokines, and reactive oxygen and nitrogen species, which can further damage DNA and promote cell proliferation. nih.gov

DMBA has been shown to induce the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The production of these cytokines can be mediated through the activation of the STING (stimulator of interferon genes) pathway. nih.gov DMBA can cause nuclear DNA to leak into the cytoplasm, which then activates the STING pathway, leading to the production of inflammatory cytokines. nih.gov

Another key signaling pathway involved in DMBA-induced inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov The activation of NF-κB leads to the transcription of numerous genes involved in inflammation and cell survival. nih.gov

The inflammatory response to DMBA can also involve the modulation of immune cell populations. For instance, DMBA has been shown to increase the number of regulatory T cells, which can suppress the anti-tumor immune response. researchgate.net

Interplay with Cellular Differentiation and Dedifferentiation

DMBA can significantly impact cellular differentiation and dedifferentiation processes, particularly in the context of stem and progenitor cells. Mammary stem/progenitor cells are considered a primary target for transformation by carcinogens like DMBA. oncotarget.com

Studies have shown that DMBA can alter the expression of stem cell markers. nih.gov For example, in a rat model of DMBA-induced mammary cancer, treatment with simvastatin (B1681759) was found to reduce the expression of several cancer stem cell markers. nih.gov

The response of stem and progenitor cells to DMBA can differ from that of more differentiated cells. In some cases, these cells may be more susceptible to DMBA-induced apoptosis, which could be a protective mechanism to eliminate cells with oncogenic potential. nih.gov As mentioned earlier, a comparative study showed that equine mammary stem/progenitor cells underwent apoptosis in response to DMBA, while canine cells did not, potentially contributing to the lower incidence of mammary cancer in horses. oncotarget.com

Furthermore, DMBA can influence the differentiation of immune cells. It has been shown to inhibit the production of interleukin-2 (B1167480) (IL-2) and the expression of the high-affinity IL-2 receptor in T lymphocytes, thereby suppressing T helper cell function and contributing to immunosuppression. nih.gov This alteration of immune cell differentiation and function can impair the body's ability to eliminate cancer cells.

The carcinogenic process induced by DMBA can also involve changes in the differentiation state of epithelial cells. For instance, DMBA has been observed to stimulate the proliferation of normal epithelial cells in the ileum of mice. ekb.eg This suggests that DMBA can disrupt the normal balance between proliferation and differentiation in epithelial tissues, a hallmark of cancer development.

Experimental Model Systems in Benz a Anthracene, 9,10 Dimethyl Research

In Vitro Cellular Models for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and molecular pathways affected by DMBA. These systems allow for controlled exposure and detailed analysis of the compound's effects at a subcellular level.

Mammalian Cell Lines

A diverse range of mammalian cell lines has been instrumental in elucidating the carcinogenic properties of DMBA. These include:

Hepa1c1c7: This mouse hepatoma cell line is frequently used in toxicology studies. Research has shown that DMBA can induce cellular damage in these cells, and studies have explored the protective effects of various compounds against DMBA-induced toxicity. nih.gov

MCF-7: A human breast cancer cell line that is estrogen receptor-positive, MCF-7 is a key model for studying the hormonal aspects of breast cancer. Studies have demonstrated that DMBA can stimulate proliferation and invasion in MCF-7 cells, often through the activation of signaling pathways like Wnt/β-catenin. nih.gov This cell line, along with its drug-resistant variants, helps in understanding how cancer cells metabolize lipids and how this is altered in more aggressive forms of the disease. mdpi.com

HaCaT: While specific research on DMBA in HaCaT (human keratinocyte) cells is less commonly cited in the provided context, keratinocyte cell lines are crucial for studying skin carcinogenesis, a known effect of PAHs.

C3H10T1/2: This mouse embryo fibroblast cell line is highly susceptible to chemical transformation and serves as a valuable model for studying the initiation and promotion stages of carcinogenesis. cytion.comatcc.org Studies have shown that DMBA can induce neoplastic transformation in these cells, and this system has been used to investigate the role of DNA adduct formation and repair in the carcinogenic process. nih.govnih.gov

Organoid and 3D Culture Systems

Organoid and 3D culture systems are emerging as more physiologically relevant in vitro models. They better mimic the complex architecture and cell-cell interactions of native tissues. A model system using organoids derived from the mammary tissue of heterozygous BALB/c-Trp53 knockout mice has been developed to study DMBA-induced tumorigenesis. frontiersin.org When treated with DMBA in vitro and then injected into nude mice, these organoids formed tumors, providing a novel platform to investigate the genetic and histological changes associated with DMBA's carcinogenic activity. frontiersin.org

Mammary Stem/Progenitor Cell Systems

Mammary stem and progenitor cells are thought to be key targets for carcinogenic agents like DMBA. Research using these specialized cell systems helps to understand the early events in mammary carcinogenesis. While specific studies solely focused on these systems with DMBA were not detailed in the provided results, the impact of DMBA on mammary gland development and tumorigenesis in rodent models strongly suggests the involvement of these cell populations. nih.gov

In Vivo Animal Models for Pathogenesis and Mechanistic Investigations

In vivo animal models are crucial for understanding the complete process of carcinogenesis, from initial exposure to tumor development and progression within a whole organism.

Rodent Models of Mammary Carcinogenesis

Rodent models, particularly rats and mice, are extensively used to study DMBA-induced mammary cancer, as it closely mimics human breast cancer in several aspects. nih.gov

Sprague-Dawley Rats: This rat strain is highly susceptible to DMBA-induced mammary tumors. nih.govnih.gov Studies have shown that a single dose of DMBA can lead to a high incidence of mammary carcinomas. researchgate.net This model has been used to investigate various aspects of breast cancer, including the influence of stress, diet, and hormonal factors on tumor growth. nih.govspandidos-publications.com Proteomic analyses of DMBA-induced tumors in these rats have identified altered expression of proteins like HER-2 and COX-2, providing insights into the molecular mechanisms of carcinogenesis. f1000research.com

BALB/c Mice: This inbred mouse strain is also a well-established model for DMBA-induced mammary carcinogenesis. nih.govresearchgate.net Research has demonstrated that DMBA induces mammary tumors in these mice, with adenoacanthoma being a common histological type. researchgate.net Studies have also utilized BALB/c mice with genetic modifications, such as Trp53 knockout, to investigate the interplay between genetic predisposition and chemical carcinogens in tumor development. frontiersin.orgnih.gov These models have revealed that DMBA-induced tumors often harbor specific mutations, such as in the Hras gene. nih.gov

Table 1: Key Findings in Rodent Models of DMBA-Induced Mammary Carcinogenesis

Model System Key Findings
Sprague-Dawley Rats Highly susceptible to DMBA-induced mammary tumors. nih.govnih.gov Used to study the influence of external factors on tumor growth. nih.govspandidos-publications.com Tumors show altered expression of cancer-related proteins. f1000research.com
BALB/c Mice Established model for studying DMBA-induced mammary cancer. nih.govresearchgate.net Adenoacanthoma is a frequent tumor type. researchgate.net Genetic modifications (e.g., Trp53 knockout) enhance susceptibility. frontiersin.orgnih.gov DMBA-induced tumors often have Hras mutations. nih.gov

| MMTV-ErbB2 Transgenic Mice | DMBA exposure accelerates mammary tumor development. spandidos-publications.comnih.gov DMBA enhances EGFR/ErbB2 and estrogen receptor signaling. spandidos-publications.comnih.gov |

Models of Ovarian Carcinogenesis and Ovotoxicity

DMBA is also a potent ovarian toxicant and carcinogen, and rodent models are critical for studying these effects.

Rats and Mice: DMBA is known to destroy ovarian follicles in both rats and mice, leading to premature ovarian failure. nih.govnih.govresearchgate.net The compound requires metabolic activation to its ovotoxic form. nih.govosti.gov In vitro studies using cultured rat ovaries have shown that DMBA induces apoptosis in granulosa and theca cells, a process that can be influenced by antioxidants like glutathione (B108866). oup.com Animal studies have confirmed that DMBA is an effective inducer of ovarian tumors. nih.govnih.gov Microarray analysis of neonatal mouse ovaries exposed to DMBA has revealed changes in gene expression related to follicular atresia and tumorigenesis. nih.gov

Table 2: Summary of DMBA Effects in Ovarian Models

Model System Key Effects of DMBA
Rat Ovarian Culture Induces apoptosis in granulosa and theca cells. oup.com
Mice (in vivo) Destroys ovarian follicles, leading to premature ovarian failure. nih.govnih.govresearchgate.net Induces ovarian tumors. nih.gov

| Rats (in vivo) | Causes destruction of all follicle types in the ovary. nih.gov |

Table of Compound Names

Compound Name
Benz(a)anthracene, 9,10-dimethyl-
7,12-dimethylbenz[a]anthracene (B13559)
9,10-dimethyl-1,2-benzanthracene
3-methylcholanthrene
Benzo[a]pyrene
alpha-naphthoflavone
Glutathione
Estradiol
Prolactin
Testosterone
Progesterone
Tamoxifen
Pelargonidin
Clomipramine
Mead Acid

Mouse Skin Carcinogenesis Models

The mouse skin carcinogenesis model is a cornerstone in cancer research, providing a well-established in vivo system to investigate the multi-stage nature of epithelial cancers. tandfonline.com This model, particularly the two-stage chemical carcinogenesis protocol involving an initiator and a promoter, has been extensively utilized to understand the mechanisms of tumor initiation, promotion, and progression. tandfonline.comoup.com

In the most common iteration of this model, a single, sub-carcinogenic dose of 9,10-dimethylbenz(a)anthracene (DMBA) is topically applied to the shaved backs of mice to initiate carcinogenesis. tandfonline.com This is followed by repeated applications of a tumor promoter, most frequently 12-O-tetradecanoylphorbol-13-acetate (TPA). oup.comnih.gov The initiation phase with DMBA induces random mutations in the DNA of epidermal cells, including keratinocyte stem cells, by forming covalent adducts. oup.com A key mutational event is the activation of the Hras1 proto-oncogene, often through an A→T transversion in codon 61, which is a driving force in the subsequent development of tumors. tandfonline.com

The promotion phase, driven by TPA, enhances cell proliferation, leading to the clonal expansion of initiated cells and the development of benign papillomas. oup.com A highly reproducible papilloma burden is typically observed within 10 to 20 weeks, with a subset of these lesions progressing to malignant squamous cell carcinomas over a period of 20 to 50 weeks. tandfonline.com This model is highly valued for its ability to dissect the distinct stages of carcinogenesis and to study various biological processes such as inflammation, immune cell infiltration, and angiogenesis. oup.com

The susceptibility to DMBA-induced skin carcinogenesis is significantly influenced by the genetic background of the mouse strain used. tandfonline.com While the metabolic activation of DMBA and the formation of DNA adducts appear to be similar across different strains, inherent genetic factors modify the response to tumor promotion. tandfonline.com For instance, certain mouse lines have been selectively bred for resistance (CAR-R) or susceptibility (CAR-S) to skin carcinogenesis, providing valuable tools to identify genes that control the post-initiation stages of tumor development. nih.gov

Table 1: Key Features of the DMBA/TPA Mouse Skin Carcinogenesis Model

FeatureDescription
Initiator 9,10-dimethylbenz(a)anthracene (DMBA)
Promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)
Primary Lesion Papilloma
Malignant Progression Squamous Cell Carcinoma
Key Genetic Event Hras1 mutation
Applications Study of tumor initiation, promotion, progression, inflammation, and immunobiology

Oral Carcinogenesis Models (e.g., Hamster Buccal Pouch)

The hamster buccal pouch model is a widely accepted and well-characterized system for studying oral carcinogenesis. nih.gov This model is particularly relevant to human oral cancer as the squamous cell carcinomas induced by DMBA in the hamster cheek pouch share extensive histological similarities with their human counterparts. nih.govresearchgate.net The easy accessibility of the buccal pouch allows for direct application of carcinogens and convenient monitoring of lesion development over time. oup.comresearchgate.net

In a typical protocol, a solution of DMBA is topically applied to the buccal pouch mucosa of Syrian golden hamsters multiple times a week. tandfonline.comresearchgate.net This repeated application leads to a predictable sequence of histopathological changes, starting with hyperplasia and dysplasia, and progressing to the formation of exophytic papillomas and eventually invasive squamous cell carcinomas. oup.comresearchgate.net A 100% tumor incidence can be achieved within 10-14 weeks of consistent DMBA application. tandfonline.com

This model serves as an excellent platform to investigate the multi-step process of oral carcinogenesis and to evaluate the efficacy of chemopreventive agents. oup.comnih.gov For example, studies have utilized this model to demonstrate the inhibitory effects of compounds like green tea and curcumin (B1669340) on the progression of DMBA-induced oral lesions. oup.com The model's ability to mimic the development of human oral leukoplakia and its progression to cancer makes it particularly valuable for translational research. oup.com

However, a limitation of the hamster buccal pouch model is that the induced tumors rarely metastasize to regional lymph nodes, which is a common feature of advanced human oral cancers. tandfonline.com Despite this, its reproducibility and the close resemblance of the primary tumors to human oral squamous cell carcinoma make it an indispensable tool in oral cancer research. nih.gov

Table 2: Stages of DMBA-Induced Carcinogenesis in Hamster Buccal Pouch

TimeframeHistopathological Findings
3-8 weeksHyperplasia, Dysplasia
10-14 weeksPapilloma/Carcinoma in situ
>14 weeksInvasive Squamous Cell Carcinoma

Other Organ System Models (e.g., Kidney, Testes)

Beyond the skin and oral cavity, 9,10-dimethylbenz(a)anthracene is a potent carcinogen in various other organ systems, and experimental models have been developed to study its effects in these tissues. ekb.egwikipedia.org

Renal Carcinogenesis Models: DMBA has been shown to induce renal carcinogenesis in rodents. nih.gov Experimental models typically involve the systemic administration of DMBA to induce kidney tumors. nih.gov These models are instrumental in investigating the mechanisms of chemically induced renal cell carcinoma and for testing potential chemopreventive agents. For instance, studies have explored the protective effects of natural products like Moringa oleifera against DMBA-induced kidney damage and carcinogenesis. nih.gov The development of renal tumors following DMBA exposure is associated with oxidative stress, evidenced by increased levels of malondialdehyde and a reduction in glutathione and antioxidant enzymes in the kidney tissue. nih.gov

Ovarian Toxicity Models: While not a classical carcinogenesis model, the toxic effects of DMBA on the female reproductive system, particularly the ovaries, are well-documented. oup.com In rats and mice, DMBA is known to destroy ovarian follicles, leading to premature ovarian failure. oup.com In vitro culture systems using preovulatory rat follicles have been developed to study the molecular mechanisms of DMBA-induced ovarian toxicity. oup.com These studies have shown that DMBA induces apoptosis in granulosa and theca cells, preceded by an increase in reactive oxygen species. oup.com This highlights the role of oxidative stress in the ovarian toxicity of DMBA.

While specific models for DMBA-induced testicular cancer are less commonly described, the compound's broad carcinogenic and toxic properties suggest a potential for adverse effects in the male reproductive system as well. ekb.eg

Comparative Studies Across Species for Susceptibility and Response

The carcinogenic effects of 9,10-dimethylbenz(a)anthracene can vary significantly across different species and even between different strains of the same species, highlighting the critical role of genetic factors in determining susceptibility. nih.govnih.govnih.gov

Comparative studies have been conducted to understand these differences. An early study investigated the carcinogenic action of DMBA on the skin and subcutaneous tissues of mice, rabbits, rats, and guinea pigs, revealing species-specific responses. nih.gov More recent research has delved into the molecular and metabolic basis for these variations.

For instance, a comparative study of DMBA metabolism and mutagenesis in mice and fish revealed both similarities and differences. osti.gov While both species produced similar primary metabolites, the fish also generated 7,12-bis-hydroxymethylbenz(a)anthracene. osti.gov Furthermore, fish exhibited a more pronounced induction of cytochrome P450 enzymes in response to DMBA. osti.gov

Within a single species, genetic background plays a crucial role. In rats, strains such as the Wistar/Furth are highly susceptible to DMBA-induced mammary carcinogenesis, while the Copenhagen strain is completely resistant, and the Fischer 344 strain shows intermediate susceptibility. nih.gov Interestingly, studies have shown that these differences in susceptibility are not due to significant variations in DMBA metabolism or DNA binding in the mammary epithelial cells. nih.gov This suggests that the genes controlling susceptibility and resistance in these rat strains likely act at later stages of the carcinogenic process, after initiation. nih.gov

Similarly, mouse lines selectively bred for resistance (CAR-R) or susceptibility (CAR-S) to skin carcinogenesis have shown that while the initial DNA adduct formation is qualitatively similar, the subsequent response to tumor promotion is markedly different. nih.gov These findings underscore that susceptibility to DMBA-induced cancer is a complex trait influenced by genes that affect various stages of carcinogenesis, from metabolic activation and DNA repair to cell proliferation and tumor promotion.

Environmental Occurrence and Advanced Research Methodologies for Detection and Analysis of Benz a Anthracene, 9,10 Dimethyl

Research on Sources and Environmental Pathways

Benz(a)anthracene, 9,10-dimethyl-, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is not naturally occurring. Its presence in the environment is a result of anthropogenic activities, primarily through incomplete combustion of organic materials. Research into its specific sources and pathways is often integrated with studies on the broader class of PAHs.

Detection in Combustion Products (e.g., cigarette smoke, automotive exhaust, charbroiled foods)

Polycyclic aromatic hydrocarbons are well-documented products of incomplete combustion, and their presence in various sources has been a subject of extensive research. While specific quantitative data for Benz(a)anthracene, 9,10-dimethyl- is less common than for other more prominent isomers like 7,12-dimethylbenz[a]anthracene (B13559), its formation in high-temperature processes is recognized.

Humans can be exposed to PAHs through tobacco smoke, polluted air, and certain foods. nih.gov Cigarette smoke, a complex aerosol containing thousands of compounds, is a significant source of PAHs. d-nb.info Although many studies focus on a list of priority PAHs, the presence of numerous other derivatives, including methylated forms, is known. Historical reviews of carcinogens in cigarette smoke have examined various dimethylbenz[a]anthracene isomers, though there is often a historical ambiguity in distinguishing between the 9,10- and the more potent 7,12-isomer in older literature. researchgate.net

The high temperatures involved in charbroiling or grilling foods can also lead to the formation of PAHs on the food surface. These compounds are generated when fat and juices from the meat drip onto the heat source, causing flames and smoke that then adhere to the food. While many analyses focus on the 16 EPA priority PAHs, the potential for the formation of other alkylated PAHs like Benz(a)anthracene, 9,10-dimethyl- exists.

Table 1: Documented and Potential Sources of Benz(a)anthracene, 9,10-dimethyl- in Combustion Products

Source Detection Status Research Context
Cigarette Smoke Implied / Studied Mentioned in reviews of carcinogenic PAHs in tobacco smoke, often with ambiguity regarding specific isomers. researchgate.net
Automotive Exhaust Potential As a product of fossil fuel combustion, its presence is possible, though not as commonly reported as other PAHs.
Charbroiled Foods Potential Formed during high-temperature cooking of meats, part of the broader class of food-generated PAHs.

Identification in Environmental Matrices (e.g., air, water, soil)

Once released from combustion sources, Benz(a)anthracene, 9,10-dimethyl- and other PAHs can be found in various environmental compartments. Their persistence and distribution are governed by their physicochemical properties, such as low water solubility and a tendency to adsorb to particulate matter.

PAHs are frequently detected in urban air, bound to particulate matter (PM). researchgate.netnih.gov These particles can be transported over long distances before being deposited. While monitoring programs typically focus on a specific list of unsubstituted PAHs, the presence of alkylated derivatives in air samples is acknowledged.

Contamination of soil and sediments occurs through atmospheric deposition and runoff. Due to their hydrophobic nature, PAHs tend to accumulate in the organic matter of soil and sediments rather than remaining in water. Specific identification of Benz(a)anthracene, 9,10-dimethyl- in these matrices is not widely reported in general environmental surveys, which often prioritize the most abundant and toxic PAHs. However, its presence is plausible in areas impacted by significant PAH sources, such as industrial sites or areas with heavy traffic.

Table 2: Environmental Matrices and Likelihood of Benz(a)anthracene, 9,10-dimethyl- Presence

Environmental Matrix Likelihood of Presence Primary Transport/Deposition Pathway
Air Likely in polluted urban/industrial areas Adsorption to airborne particulate matter from combustion sources. researchgate.netnih.gov
Water Low Low water solubility; tends to partition to sediment.
Soil / Sediment Likely in contaminated sites Atmospheric deposition and surface runoff.

Advanced Analytical Detection and Quantification Methodologies

The accurate detection and quantification of Benz(a)anthracene, 9,10-dimethyl-, particularly in complex mixtures containing other isomers, requires sophisticated analytical techniques. Mass spectrometry coupled with chromatographic separation is the cornerstone of modern PAH analysis.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) provides the high sensitivity and selectivity needed to identify and quantify trace levels of specific compounds. When preceded by a separation technique like gas or liquid chromatography, it allows for the differentiation of structurally similar isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like PAHs. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a long capillary column before being detected by the mass spectrometer.

The NIST Chemistry WebBook confirms the availability of gas chromatography data for Benz(a)anthracene, 9,10-dimethyl-. nist.govnist.gov Research has established specific retention index systems for PAHs, which helps in their identification. For instance, a study by Elizalde-González, Hutfliess, et al. (1996) determined the retention index for Benz(a)anthracene, 9,10-dimethyl- on an Ultra-1 capillary column, providing critical data for its identification in complex fuel samples. nist.gov This method allows for the separation of the 9,10-dimethyl isomer from other PAHs based on its specific elution time from the GC column.

Table 3: Exemplar Gas Chromatography (GC) Parameters for the Analysis of Benz(a)anthracene, 9,10-dimethyl-

Parameter Specification Source
Column Type Capillary nist.gov
Active Phase Ultra-1 (a non-polar phase) nist.gov
Column Dimensions 50 m length x 0.2 mm inner diameter x 0.33 µm film thickness nist.gov
Carrier Gas H₂ (Hydrogen) nist.gov
Temperature Program Start at 60°C, ramp at 3 K/min to 300°C, hold for 35 min nist.gov
Retention Index (I) 2746 nist.gov
Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS)

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as a quadrupole time-of-flight (QToF) analyzer, represents a powerful tool for analyzing challenging compounds like PAHs. UHPLC uses columns with smaller particles (<2 µm), which allows for faster separations and higher resolution compared to traditional HPLC.

While specific application notes detailing the use of UHPLC-QToF-MS for Benz(a)anthracene, 9,10-dimethyl- are not prevalent, the technique is well-suited for this purpose. It is particularly advantageous for separating isomeric PAHs that may be difficult to resolve by GC. High-pressure liquid chromatography has been used to analyze metabolites of the isomeric 7,12-dimethylbenz[a]anthracene, demonstrating the utility of liquid chromatography for this class of compounds. nih.gov

The QToF mass spectrometer provides high-resolution, accurate mass data, which allows for the determination of a compound's elemental formula, greatly increasing the confidence of identification. This is especially useful in complex environmental and biological samples where isobaric interferences (from other compounds with the same nominal mass) are common. The combination of UHPLC's superior resolving power for isomers and the QToF's accurate mass capabilities makes it an advanced and highly effective methodology for the definitive analysis of specific PAH isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of derivatives of Benz(a)anthracene, 9,10-dimethyl-. This technique combines the superior separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While high-performance liquid chromatography (HPLC) with fluorescence detection is commonly used for polycyclic aromatic hydrocarbon (PAH) analysis due to their natural fluorescence, the coupling with MS provides an additional layer of certainty in identification, which is crucial for complex matrices. nih.gov

In the analysis of complex samples, such as those from biological tissues or environmental sources, co-eluting compounds can interfere with detection. Mass spectrometry resolves this issue by separating ions based on their mass-to-charge ratio, providing molecular weight information and fragmentation patterns that are unique to the chemical structure of the analyte. This specificity allows for the unambiguous identification of various derivatives, such as the hydroxylated or diol epoxide forms of Benz(a)anthracene, 9,10-dimethyl-. Although specific protocols for 9,10-dimethylbenz(a)anthracene are not detailed in the provided literature, the general methodology for PAHs is well-established. nih.gov The process typically involves enzymatic hydrolysis to deconjugate metabolites, followed by liquid-solid extraction to clean up the sample before it is introduced into the LC-MS system. wikipedia.org

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Benz(a)anthracene, 9,10-dimethyl-, enabling the separation of this compound and its various forms from complex mixtures.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers significantly better separation efficiency and detection sensitivity. nih.gov The key to HPTLC's enhanced performance lies in the use of plates with a smaller particle size (typically 4-8 µm) and a thinner layer compared to classical TLC. nih.govnist.gov This results in more compact bands, reduced sample diffusion, and faster analysis times, typically between 3 and 20 minutes. nih.govnih.gov

HPTLC is a versatile technique used for both qualitative and quantitative analysis and can be applied in various fields, including pharmaceutical quality control and the analysis of complex mixtures. nih.govmdpi.com Its advantages over other methods like HPLC include the ability to run many samples in parallel, lower solvent consumption, and the offline nature of the process, which allows for different stages of the analysis to be performed independently. nih.govrjb.ro For the analysis of lipophilic compounds like Benz(a)anthracene, 9,10-dimethyl-, normal-phase adsorption TLC on silica (B1680970) gel plates with less polar mobile phases is often employed. nih.govrjb.ro Detection can be optimized through various modes, including fluorescence, which is particularly suitable for PAHs. nih.gov

Table 1: Comparison of HPTLC and Classical TLC

Feature HPTLC Classical TLC
Mean Particle Size 5 - 6 µm 10 - 12 µm
Layer Thickness 100 - 200 µm 250 µm
Typical Migration Distance 3 - 6 cm 10 - 15 cm
Typical Separation Time 3 - 20 min 20 - 200 min
Detection Limits (Fluorescence) 5 - 10 pg 50 - 100 pg

This table is based on data from reference nih.gov.

High-Pressure Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Benz(a)anthracene, 9,10-dimethyl- metabolites. nih.gov It is widely used to separate and quantify the various products formed during the biotransformation of the parent compound in biological systems, such as mouse skin homogenates and Syrian hamster embryo cells. nih.govwikipedia.org

In a typical application, reversed-phase HPLC is used, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov For instance, the analysis of metabolites from rat liver supernatant was performed on a SUPELCOSIL™ LC-18 column using a gradient of methanol (B129727) and water as the mobile phase. researchgate.net Detection is often accomplished using fluorescence detectors, which provide high sensitivity for fluorescent compounds like the metabolites of Benz(a)anthracene, 9,10-dimethyl-. wikipedia.orgresearchgate.net Studies have successfully identified several key metabolites, including various phenols and the major 8,9-dihydro-dihydroxydiol. wikipedia.org Research has shown that the primary metabolite formed in mouse skin homogenates is 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov

Table 2: Example of HPLC Conditions for Metabolite Analysis

Parameter Condition
Column SUPELCOSIL LC-18, 25 cm × 4.6 mm I.D., 5 μm particles
Mobile Phase Gradient from 50:50 Methanol:Water to 100% Methanol
Flow Rate 0.8 mL/min
Detector Fluorescence
Sample Matrix Rat liver supernatant

This table is based on data from reference researchgate.net.

The formation of DNA adducts is a critical step in the initiation of carcinogenesis by chemicals like Benz(a)anthracene, 9,10-dimethyl-. Two-dimensional polyethyleneimine (PEI)-cellulose thin-layer chromatography is a highly sensitive method used to detect and map these adducts. nih.gov This technique is often used in conjunction with ³²P-postlabeling, where DNA adducts are radiolabeled, allowing for their detection at very low levels. nih.gov

In this method, DNA is first isolated from tissues exposed to the carcinogen and enzymatically digested to release the adducted nucleotides. nih.gov These adducts are then radiolabeled and applied to a PEI-cellulose TLC plate. nih.gov The separation occurs in two dimensions with different solvent systems, providing high resolution and allowing for the creation of a "map" of the different DNA adducts present in the sample. nih.gov This approach has been instrumental in identifying and comparing the patterns of DNA adducts formed by Benz(a)anthracene, 9,10-dimethyl-, providing insights into its mechanism of action and how factors like pretreatment with other compounds might alter adduct formation or removal. nih.gov

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and composition of samples, making them invaluable for studying the effects of Benz(a)anthracene, 9,10-dimethyl- on biological tissues.

Raman spectroscopy is a non-invasive optical technique that provides detailed chemical "fingerprints" of tissues by probing molecular vibrations. nih.gov It requires little to no sample preparation and can be used for in-vivo and in-vitro characterization of biological samples, detecting molecular changes before morphological alterations become evident. nih.gov

This technique has been successfully applied to study tissues damaged by 7,12-dimethylbenz[a]anthracene (DMBA) in mouse models. nih.govnih.gov By analyzing the Raman spectra, researchers can identify and monitor changes in the biochemical composition of the tissue. For example, in DMBA-exposed skin, Raman spectroscopy has been used to detect an increase in collagen content, which is indicated by specific Raman bands. nih.gov The technique can distinguish between different tissue types and pathological states, providing molecular-level information on the damage induced by the carcinogen. nih.gov

Table 3: Key Raman Bands for Tissue Component Analysis

Wavenumber (cm⁻¹) Assignment
852, 874, 940, 1244, 1657 Collagen
1002 Phenylalanine (symmetric ring breathing)
1083 C-N stretch of proteins, C-C and C-O stretch of phospholipids
1446 CH₂ bending of proteins and lipids
1657 Amide I (C=O stretch of proteins, α-helix conformation)

This table is based on data from reference nih.gov.

Isotope Labeling and Radiometric Detection (e.g., ³²P-postlabeling)

Isotope labeling techniques, particularly the ³²P-postlabeling assay, represent an ultrasensitive method for the detection and quantification of DNA adducts formed by carcinogenic compounds such as Benz(a)anthracene, 9,10-dimethyl-. analytice.com This method is crucial for understanding the genotoxic potential of such substances by measuring the covalent bonds they form with DNA.

The ³²P-postlabeling procedure involves four primary steps:

Enzymatic Digestion: The DNA sample, potentially containing adducts, is enzymatically digested into its constituent mononucleotides.

Adduct Enrichment: The modified nucleotides (adducts) are enriched from the excess of normal, unmodified nucleotides. A common technique for this is using nuclease P1, an enzyme that dephosphorylates normal nucleotides but not the bulky aromatic adducts. epa.gov This step significantly enhances the sensitivity of the assay.

Radiolabeling: The enriched adducts are radiolabeled through the transfer of a ³²P-orthophosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase. analytice.com

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net The separated adducts are then detected and quantified based on their radioactive decay. analytice.com

This method is exceptionally sensitive, capable of detecting as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides using 10 μg of DNA or less. analytice.com

Detailed Research Findings

Research utilizing the ³²P-postlabeling assay has provided significant insights into the interaction of Benz(a)anthracene, 9,10-dimethyl- with DNA. Studies on mouse skin, a common model for chemical carcinogenesis, have demonstrated the formation and persistence of DNA adducts following topical application of the compound.

In one major study, a single application of 1.2 µmol of Benz(a)anthracene, 9,10-dimethyl- to the skin of mice resulted in total DNA binding of approximately 34 adducts per 10⁷ nucleotides in the epidermis and 28 adducts per 10⁷ nucleotides in the dermis after 24 hours. nih.gov The study further revealed that while the initial binding was higher in the epidermis, the adducts were about 10 times more persistent in the dermal DNA over a 42-week observation period. nih.gov At the end of this period, the adduct levels were approximately 0.17 per 10⁷ nucleotides in the epidermis and 1.7 per 10⁷ nucleotides in the dermis. nih.gov

To enhance the sensitivity for detecting low levels of these adducts, researchers have employed a modified ³²P-postlabeling assay using a limiting amount of carrier-free [γ-³²P]ATP. This modification favors the labeling of the adducts, leading to a 20- to 100-fold increase in sensitivity for individual adducts. nih.gov

Comparative studies have been conducted to cross-reference the adducts detected by ³²P-postlabeling with those identified by HPLC. By analyzing ³H-labeled Benz(a)anthracene, 9,10-dimethyl- modified DNA, researchers could correlate the adduct spots from TLC with specific HPLC peaks, allowing for the structural identification of the adducts being monitored by the postlabeling technique. researchgate.net This has been crucial in identifying that the major DNA adducts are derived from the bay-region diol-epoxides of the parent compound. nih.gov For instance, research has identified deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts formed from both the anti- and syn-bay-region diol-epoxides. nih.gov

The table below summarizes key quantitative findings from research using the ³²P-postlabeling method for the analysis of Benz(a)anthracene, 9,10-dimethyl- DNA adducts.

Interactive Data Table: Research Findings on Benz(a)anthracene, 9,10-dimethyl- DNA Adducts using ³²P-Postlabeling

ParameterTissue/ModelFindingReference
Method Sensitivity GeneralDetects 1 adduct in 10⁹-10¹⁰ normal nucleotides. analytice.com
Sensitivity Enhancement General20- to 100-fold enhancement with nuclease P1 and limiting ATP. nih.gov
Initial DNA Binding (24h) Mouse Epidermis~34 adducts / 10⁷ nucleotides. nih.gov
Initial DNA Binding (24h) Mouse Dermis~28 adducts / 10⁷ nucleotides. nih.gov
Persistent Adducts (42 wks) Mouse Epidermis~0.17 adducts / 10⁷ nucleotides. nih.gov
Persistent Adducts (42 wks) Mouse Dermis~1.7 adducts / 10⁷ nucleotides. nih.gov
Total Covalent Binding (24h) SENCAR Mouse Epidermis6.4 +/- 0.01 pmol/mg DNA. nih.gov

Computational and Theoretical Studies on Benz a Anthracene, 9,10 Dimethyl

Structure-Activity Relationship (SAR) Investigations

No specific SAR studies detailing the activity of Benz(a)anthracene, 9,10-dimethyl- were found. General SAR studies on benz[a]anthracenes suggest that methyl group placement is critical for carcinogenicity, but specific data for the 9,10-isomer is lacking.

Molecular Modeling and Docking Simulations (e.g., Receptor Interactions)

No literature detailing molecular modeling or docking simulations for Benz(a)anthracene, 9,10-dimethyl- could be located.

Predictive Toxicology and Omics Data Integration (e.g., Network Pharmacology)

No studies involving predictive toxicology, network pharmacology, or the integration of omics data for Benz(a)anthracene, 9,10-dimethyl- were identified.

Photochemistry and Photoproduct Characterization

No research on the specific photochemical reactions or characterization of photoproducts for Benz(a)anthracene, 9,10-dimethyl- was found. Studies on related compounds like 9,10-dimethylanthracene (B165754) or the isomer 7,12-dimethylbenz(a)anthracene exist but are not applicable.

Q & A

Q. How should researchers safely handle DMBA in laboratory settings to minimize exposure risks?

DMBA is a potent carcinogen and requires stringent safety protocols. Key steps include:

  • Containment : Use a Class I, Type B biological safety hood for mixing/handling to prevent aerosolization .
  • PPE : Wear gloves (e.g., Polyvinyl Alcohol or Viton®), lab coats (DuPont Tyvek®), and eye protection. Skin absorption significantly increases exposure risks .
  • Decontamination : Use wet methods or HEPA-filter vacuums for cleanup to avoid dust dispersion .
  • Storage : Keep in tightly sealed containers away from oxidizers (e.g., peroxides) in cool, ventilated areas .

Q. What analytical techniques are recommended for quantifying DMBA in environmental or biological samples?

  • Gas Chromatography (GC) : Use DB-5 or SE-52 capillary columns with helium carrier gas. Temperature programs (e.g., 60°C to 280°C at 15°C/min) optimize separation .
  • Mass Spectrometry (MS) : Reference DMBA’s molecular ion (m/z 256.34 for C₂₀H₁₆) and fragmentation patterns for identification .
  • Fluorescence Detection : Exploit DMBA’s conjugated aromatic structure (λₑₓ ~290 nm, λₑₘ ~400 nm) for sensitive detection in complex matrices .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between animal models and human epidemiological studies be resolved?

  • Mechanistic Studies : Use DMBA’s metabolic activation (e.g., CYP450-mediated epoxidation) to assess DNA adduct formation in human cell lines vs. rodent models .
  • Dose-Response Analysis : Compare tumor incidence in mice (e.g., hepatomas at 50 mg/kg oral doses) with occupational exposure limits (ACGIH: "lowest feasible level") .
  • Biomarker Validation : Measure urinary 1-hydroxypyrene as a surrogate for PAH exposure and correlate with DMBA-specific DNA damage markers .

Q. What experimental designs are optimal for studying DMBA’s role in multi-stage carcinogenesis?

  • Two-Stage Mouse Models : Initiate with DMBA (e.g., 25 µg topical application) followed by tumor promoters like TPA to study skin carcinogenesis .
  • Organoid Systems : Use 3D human epithelial organoids to model DMBA-induced mutations (e.g., HRAS activation) with CRISPR-Cas9 knock-in/out validation .
  • Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics (LC-MS) to map DMBA’s disruption of aryl hydrocarbon receptor (AhR) pathways .

Q. How can researchers mitigate confounding variables in environmental fate studies of DMBA?

  • Photodegradation Controls : Account for UVA-induced DMBA degradation (t₁/₂ ~4 hrs in sunlight) by conducting dark controls and measuring anthraquinone byproducts .
  • Soil Adsorption Studies : Use batch experiments with varying organic carbon content (e.g., 2–10% humic acid) to model DMBA’s mobility in ecosystems .
  • Microbial Consortia : Screen for PAH-degrading bacteria (e.g., Sphingomonas) in contaminated sites using stable isotope probing (¹³C-DMBA) .

Methodological Challenges

Q. What strategies validate the effectiveness of PPE against DMBA exposure in long-term studies?

  • Permeation Testing : Use ASTM F739 standards to measure DMBA breakthrough times for gloves (e.g., Viton® >4 hours) .
  • Air Monitoring : Deploy personal samplers (NIOSH Method 5506) to quantify airborne DMBA levels near workspaces, ensuring they remain below 0.1 µg/m³ .
  • Biological Monitoring : Analyze urinary thioethers or DNA adducts in lab personnel biannually to assess cumulative exposure .

Q. How should researchers address discrepancies in GC retention indices for DMBA across laboratories?

  • Standardization : Use reference materials (e.g., NIST SRM 1491a) to calibrate retention times. DB-5 columns show RIs of 2822 under He flow .
  • Inter-lab Comparisons : Participate in proficiency testing programs (e.g., EPA’s EMPIRIC) to harmonize methods and reduce variability .
  • Multi-Column Confirmation : Cross-validate results using polar (e.g., PEG-20M) and non-polar (OV-1) columns to rule out co-elution artifacts .

Data Interpretation

Q. How can conflicting results in DMBA’s genotoxicity assays (e.g., sister chromatid exchange vs. Ames test) be reconciled?

  • Metabolic Activation : Compare results with/without S9 liver homogenate. DMBA’s mutagenicity in Salmonella (Ames test) is S9-dependent, while chromosomal aberrations may require direct DNA alkylation .
  • Endpoint Sensitivity : Use comet assays (detects single-strand breaks) alongside micronucleus tests to capture different genotoxicity mechanisms .

Q. What statistical approaches are robust for analyzing DMBA dose-response relationships in heterogeneous tumor models?

  • Multivariate Cox Regression : Adjust for covariates like animal weight, sex, and litter effects in survival analyses .
  • Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to estimate tumorigenic thresholds (e.g., BMD₁₀ for 10% excess risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.